抗生素 1907-VIII

描述

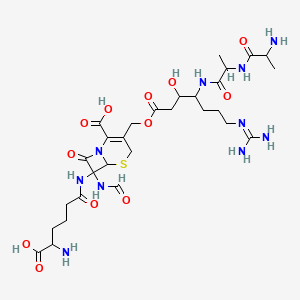

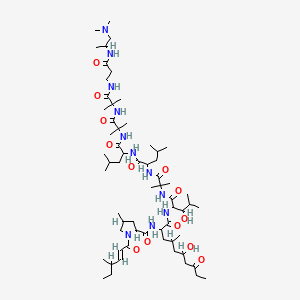

柳氮菌素 A 是一种由紫红链霉菌(Purpureocillium lilacinum)产生的肽类抗生素。 它以广泛的生物活性而闻名,包括抗疟疾、抗病毒、抗菌、抗真菌和抗肿瘤特性

科学研究应用

柳氮菌素 A 具有广泛的科学研究应用:

化学: 它被用作研究肽类抗生素及其合成的模型化合物。

生物学: 柳氮菌素 A 被研究用于其在抑制各种病原体(包括细菌、真菌和原生动物)生长中的作用.

医学: 该化合物通过调节肿瘤-基质相互作用而显示出作为抗肿瘤剂的潜力。它还表现出抗疟疾和抗病毒活性。

作用机制

柳氮菌素 A 通过抑制线粒体 ATP 合成和各种磷酸化途径发挥作用 。这种抑制破坏了细胞中的能量产生,导致细胞死亡。 该化合物靶向线粒体内膜,导致膜去稳定和膜电位丢失 .

生化分析

Biochemical Properties

It is known that it is a peptide antibiotic, consisting of several amino acids, a methylamine, and a fatty acid The specific enzymes, proteins, and other biomolecules that “Paecilotoxin A” interacts with are yet to be identified

Cellular Effects

It has been found to exhibit antimicrobial activity against bacteria and fungi , suggesting that it may influence cell function by disrupting cellular processes in these organisms. The specific impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possible enzyme inhibition or activation

准备方法

合成路线和反应条件: 柳氮菌素 A 的全合成涉及多个催化不对称过程。 这些过程包括硝基醛醇缩合反应、硫代酰胺-醛醇缩合反应、斯特雷克型反应以及 3-甲基戊二酸酐的醇解反应 。合成过程复杂,需要仔细控制反应条件以确保最终产物的正确立体化学。

工业生产方法: 柳氮菌素 A 主要通过使用紫红链霉菌发酵生产。 通过过表达特定的转录因子,如 lcsF,可以提高产量,与野生型相比,柳氮菌素 A 和 B 的产量提高了 1.5 倍 .

化学反应分析

反应类型: 柳氮菌素 A 经历各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物以增强其生物活性或研究其结构-活性关系至关重要。

常用试剂和条件:

氧化: 可以使用常见的氧化剂,如过氧化氢或高锰酸钾。

还原: 通常使用还原剂,如硼氢化钠或氢化锂铝。

取代: 可以使用试剂,如叠氮化钠或氰化钾,进行亲核取代反应。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生羟基化衍生物,而还原可以产生脱氧类似物。

相似化合物的比较

柳氮菌素 A 是由紫红链霉菌产生的一系列脂肽的一部分。 类似的化合物包括柳氮菌素 B,它具有许多相同的生物活性,但其结构略有不同 。 其他相关化合物是肽类抗生素,另一类真菌亲脂性线性多肽,也具有抗菌特性 。 柳氮菌素 A 的独特之处在于它具有强大的抗原生动物活性以及调节肿瘤-基质相互作用的能力 .

参考文献

属性

IUPAC Name |

(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O13/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86)/b24-23+/t38-,39+,40-,41-,43-,44-,45-,46-,47-,50-,51+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAIGCPESMNWQP-TXVCAPCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](C[C@H](C)C[C@@H](CC(=O)CC)O)C(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CN(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345681 | |

| Record name | Leucinostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1218.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76600-38-9 | |

| Record name | Leucinostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

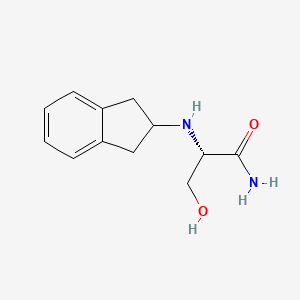

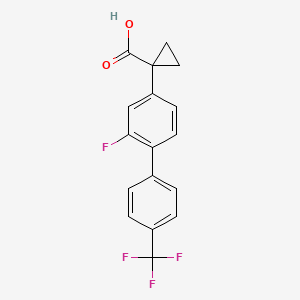

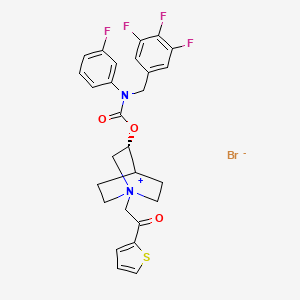

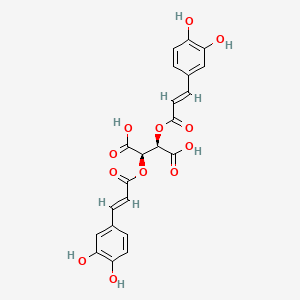

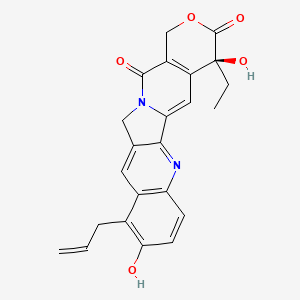

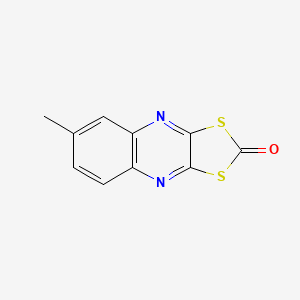

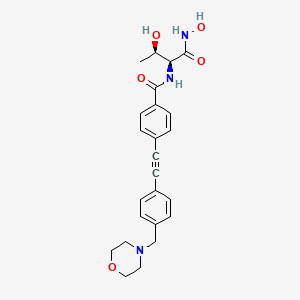

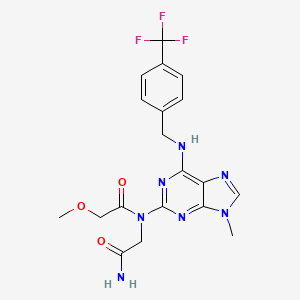

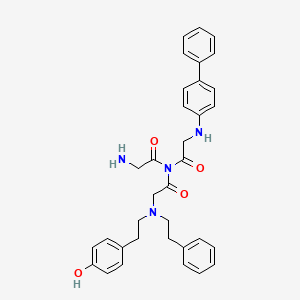

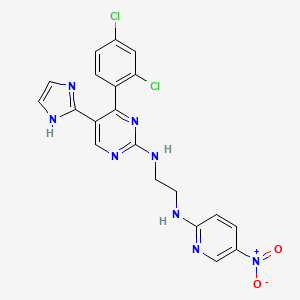

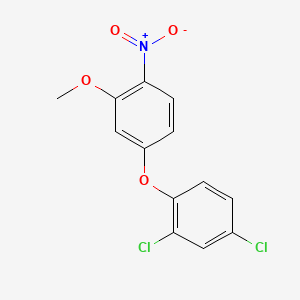

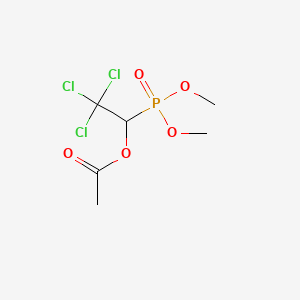

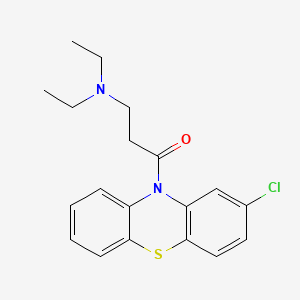

Feasible Synthetic Routes

Q1: How do the metabolites of Purpureocillium lilacinum affect insects?

A1: Research suggests that P. lilacinum metabolites can have larvicidal activity against mosquitoes like Anopheles stephensi and Culex quinquefasciatus []. This effect is likely due to the presence of bioinsecticidal molecules such as paecilotoxins and dipliconic acid in the fungal metabolites []. These molecules may disrupt various physiological processes in the insect larvae, ultimately leading to their death.

Q2: Are there differences in the susceptibility of different insect species and developmental stages to P. lilacinum metabolites?

A2: Yes, studies indicate variations in susceptibility. For instance, early instar larvae of both Anopheles stephensi and Culex quinquefasciatus showed higher vulnerability to the fungal metabolites compared to later instars []. This difference could be due to factors like differences in the larval cuticle structure or detoxification mechanisms across developmental stages.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。